molecular formula C21H14N2O B2991318 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol CAS No. 923250-25-3

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol

Cat. No.: B2991318
CAS No.: 923250-25-3
M. Wt: 310.356
InChI Key: KGZDFIMVQJKIPU-UHFFFAOYSA-N
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Description

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol is a compound that belongs to the class of phenanthroimidazole derivatives. These compounds are known for their unique structural features and versatile applications in various fields such as organic electronics, photonics, and medicinal chemistry. The phenanthroimidazole core provides a rigid and planar structure, which is beneficial for electronic and optical properties.

Scientific Research Applications

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol has a wide range of applications in scientific research:

Future Directions

The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” has potential applications in the field of organic light-emitting diodes (OLEDs) . Its use in the creation of a novel phenanthro[9,10-d]imidazole-zinc coordination complex suggests potential future directions in this field .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in various applications, such as in organic light-emitting diodes (oleds) .

Mode of Action

The compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This process results in a large Stoke’s shifted fluorescence emission from the phototautomer . The compound’s interaction with its environment through this ESIPT process is a key aspect of its mode of action.

Biochemical Pathways

The esipt process it undergoes can influence various biochemical reactions, particularly those involving proton transfer .

Pharmacokinetics

It’s worth noting that the polar nature of the imidazole ring in similar compounds can improve pharmacokinetic parameters and help overcome solubility problems of poorly soluble drug entities .

Result of Action

The result of the compound’s action is primarily observed in its photoluminescence properties. The ESIPT process leads to a significant red shift in the emission spectrum, which is unique to this class of compounds . This property has been exploited in the detection of certain substances, such as hydrogen fluoride found in G-series nerve agents .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of hydrogen fluoride can trigger the ESIPT process, leading to a change in the compound’s emission properties . Additionally, the compound exhibits good thermal stability, which can favor its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves the condensation of 9,10-phenanthraquinone with an appropriate aromatic aldehyde and ammonium acetate. This reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the unique structural features and applications of this compound in various fields.

Properties

IUPAC Name

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZDFIMVQJKIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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